molecular formula C₁₉H₂₀Cl₂FN₃O₄S B560639 Cxcr2-IN-1 CAS No. 1873376-49-8

Cxcr2-IN-1

货号 B560639
CAS 编号: 1873376-49-8
分子量: 476.35
InChI 键: BJYOBCUGMDKPBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Cxcr2-IN-1” is a CXCR2 antagonist of the central nervous system penetration agent . It has a pIC50 of 9.3 .


Synthesis Analysis

The synthesis of “Cxcr2-IN-1” involves complex biochemical processes. The receptor CXCR2 is mainly expressed on the surface of inflammatory cells and synovial fibroblasts . It can also be found in lung, colon, and ovarian cancer cells . The mechanism of CXCR2 signal transduction involves the action of heterotrimeric G proteins, phosphorylation, internalization, intracellular trafficking, sequestration, recycling, and degradation of CXCR2 .


Molecular Structure Analysis

The molecular structure of “Cxcr2-IN-1” is complex and involves interactions with various other molecules. The structure of CXCR1 complexed with CXCL8 and cognate G-proteins has been solved using cryo-EM, showing the detailed interactions between the receptor, the chemokine, and Gαi protein . Unlike the closely related CXCR2, CXCR1 strongly prefers to bind CXCL8 in its monomeric form .


Chemical Reactions Analysis

The chemical reactions involving “Cxcr2-IN-1” are complex and involve various other molecules. The interactions between CXCR2 and Gi protein have been revealed . Further structural analysis of the inactive and active states of CXCR2 reveals a distinct activation process and the competitive small-molecule antagonism of chemokine receptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Cxcr2-IN-1” are complex and involve interactions with various other molecules. The receptor CXCR2 is mainly expressed on the surface of inflammatory cells and synovial fibroblasts . It can also be found in lung, colon, and ovarian cancer cells .

科学研究应用

Cancer Immunotherapy Enhancement

CXCR2 inhibitors like “Cxcr2-IN-1” are being explored for their potential to enhance cancer immunotherapy. Studies suggest that inhibiting CXCR2 can impact M2 macrophage polarization and may have synergistic effects with immune checkpoint inhibitors (ICIs) in clear cell renal cell carcinoma (ccRCC). This approach aims to improve the success rate of first-line treatments combining nivolumab (anti-PD-1) and ipilimumab (anti-CTLA4), which currently yield long-term remissions in only about 40% of cases .

Combination Therapy with PD-1/PD-L1 Inhibitors

The immunosuppressive role of CXCR2-recruited myeloid-derived suppressor cells (MDSC) in the tumor microenvironment suggests that CXCR2 antagonists could complement the action of programmed cell death protein 1 (PD-1) or programmed cell death ligand 1 (PD-L1) inhibitors. This combination therapy could potentially increase response rates in tumor types that typically show low responsiveness to these agents .

Chemokine Ligand Bias Assessment

CXCR2 is involved in chemokine ligand bias, which is a crucial aspect of cellular signaling and response. Research utilizing “Cxcr2-IN-1” can help systematically assess this bias at the human chemokine receptor, providing insights into the receptor’s function and its role in various physiological and pathological processes .

Signal Transduction Mechanisms

Understanding the mechanism of CXCR2 signal transduction is vital for developing targeted therapies. Detailed studies on the action of heterotrimeric G proteins, phosphorylation, internalization, intracellular trafficking, sequestration, recycling, and degradation of CXCR2 are essential. These studies can elucidate how activated CXCR2 affects the actin cytoskeleton and other cellular components .

作用机制

Target of Action

Cxcr2-IN-1 primarily targets the CXCR2 chemokine receptor , which is expressed in diverse cell types, predominantly neutrophils . This receptor plays a crucial role in innate immune responses by regulating the recruitment of neutrophils, monocytes, dendritic cells, natural killer cells, and mast cells to sites of infected and damaged and/or inflamed tissue .

Mode of Action

Cxcr2-IN-1 acts as an inverse agonist for the CXCR2 receptor. It effectively inhibits angiogenesis and reduces the viability of primary cells . It also redirects M2-like macrophages without affecting M1-like macrophage polarization directed against the tumor .

Biochemical Pathways

The CXCR2 receptor may activate several signaling pathways, including Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), Mitogen-Activated Protein Kinase (MAPK), Small GTPases, Nuclear Factor-Kappa B (NF-κB), and cAMP/PKA Pathways . Inhibition of CXCR2 by Cxcr2-IN-1 can impact these pathways, leading to changes in cellular functions such as proliferation, apoptosis, and senescence .

Result of Action

Inhibition of CXCR2 by Cxcr2-IN-1 promotes apoptosis, senescence, and anti-proliferation of cells . It also impacts the activation of CD4 T lymphocytes, reducing immune-tolerant lymphocytes while increasing activated natural killer and dendritic cells . This results in a reduction of tumor-associated M2 macrophages and tumor-associated neutrophils .

Action Environment

The action of Cxcr2-IN-1 can be influenced by various environmental factors. For instance, the presence of other chemokines and receptors in the cellular environment can impact the effectiveness of Cxcr2-IN-1 . Additionally, factors such as pH, temperature, and the presence of other drugs can also influence the stability and efficacy of Cxcr2-IN-1. More research is needed to fully understand these influences.

未来方向

The future directions of “Cxcr2-IN-1” research involve further understanding of its role in cancer and inflammation. The chemokine CXCL8 (also known as interleukin-8, abbreviated IL-8) and its G-protein-coupled receptors CXCR1 and CXCR2 are crucial elements in this process, and also the development of many cancers . These GPCRs have therefore been the target of many drug development campaigns and structural studies .

属性

IUPAC Name

1-(2-chloro-3-fluorophenyl)-3-[4-chloro-2-hydroxy-3-(1-methylpiperidin-4-yl)sulfonylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2FN3O4S/c1-25-9-7-11(8-10-25)30(28,29)18-12(20)5-6-15(17(18)26)24-19(27)23-14-4-2-3-13(22)16(14)21/h2-6,11,26H,7-10H2,1H3,(H2,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOBCUGMDKPBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cxcr2-IN-1
Reactant of Route 2
Reactant of Route 2
Cxcr2-IN-1
Reactant of Route 3
Reactant of Route 3
Cxcr2-IN-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cxcr2-IN-1
Reactant of Route 5
Reactant of Route 5
Cxcr2-IN-1
Reactant of Route 6
Reactant of Route 6
Cxcr2-IN-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。